3-ブロモピルビン酸

概要

説明

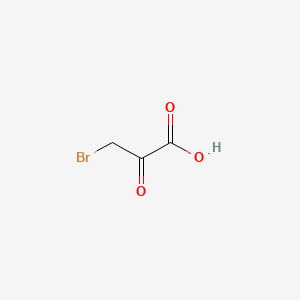

3-Bromopyruvic acid (3-BP) is a synthetic brominated derivative of pyruvic acid . It is a highly reactive alkylating agent and a potent hexokinase (HK)-II inhibitor with high tumor selectivity . It has been investigated as a metabolic poison and an anticancer agent .

Synthesis Analysis

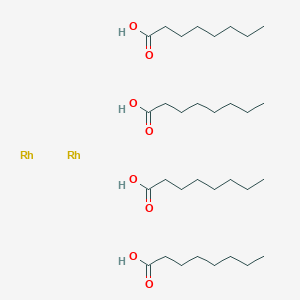

The synthesis of 3-bromopyruvic acid involves adding a little concentrated sulfuric acid and solvent dichloromethane to pyruvic acid in a reaction flask, then adding bromine dropwise for about 3.5 hours and stirring. A white precipitate is produced, then continue to stir for 1 hour, dilute with cyclohexane and petroleum ether, then cool the reaction mixture to get crystals, filter, wash with petroleum ether and dry to get the finished product of 3-bromopyruvic acid .Molecular Structure Analysis

The molecular formula of 3-Bromopyruvic acid is C3H3BrO3 . It is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is replaced by bromine .Chemical Reactions Analysis

3-Bromopyruvic acid is known to inhibit several glycolytic and mitochondrial enzymes, leading to ATP depletion and the generation of reactive oxygen species .Physical And Chemical Properties Analysis

3-Bromopyruvic acid is a colorless solid with a molar mass of 166.958 g·mol−1 . It has a melting point of 79 to 82 °C and is soluble in water .科学的研究の応用

抗がん剤

3-ブロモピルビン酸 (3BP) は強力な抗がん化合物と考えられており、様々な種類の癌に対する治療剤として有望視されています。 遺伝子変異により好気的解糖に依存する癌細胞の代謝を特異的に抑制することで作用します .

親和性標識

タンパク質中のシステイン残基に対する親和性標識として役立ちます。 このアプリケーションは、システイン残基を特異的に標識することができるため、タンパク質の構造と機能の研究において重要です .

複素環化合物の合成

3-ブロモピルビン酸は、医薬品化学において様々な治療剤の開発に役立つイミダゾ[1,2-a]ピリジン-2-カルボン酸および置換ピラノン類の合成に関与しています .

生化学における架橋剤

核酸とタンパク質の間の架橋剤として重要な役割を果たし、これらの生体分子の相互作用の研究に不可欠です .

解糖阻害剤

ピルビン酸模倣物として、3-ブロモピルビン酸 (3-BP) は解糖を阻害し、動物実験において腫瘍の増殖を抑制し、既存の腫瘍を根絶する有効性が示されています .

代謝研究

解糖とエネルギー代謝に対する作用により、3BP は細胞内のエネルギーダイナミクスを理解するための代謝研究に使用されています .

作用機序

Target of Action

3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .

Mode of Action

3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .

Biochemical Pathways

The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .

Pharmacokinetics

It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.

Result of Action

The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .

Action Environment

The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .

生物活性

3-Bromopyruvic acid has been shown to have a wide range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral activity. Additionally, 3-Bromopyruvic acid has been shown to have anti-inflammatory, anti-tumor, and anti-cancer activity. 3-Bromopyruvic acid has also been shown to have neuroprotective, cardioprotective, and hepatoprotective activity.

Biochemical and Physiological Effects

3-Bromopyruvic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of various enzymes and proteins, which can lead to a variety of biochemical and physiological effects. For example, 3-Bromopyruvic acid has been shown to increase the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Additionally, 3-Bromopyruvic acid has been shown to affect the activity of various ion channels, which can affect the activity of various neurotransmitters and hormones.

実験室実験の利点と制限

3-Bromopyruvic acid has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, and it is easy to use in experiments. Additionally, 3-Bromopyruvic acid is relatively stable and can be stored for long periods of time. However, 3-Bromopyruvic acid can be toxic and can cause skin irritation, so it is important to use protective equipment when handling it.

将来の方向性

The potential applications of 3-Bromopyruvic acid in scientific research are vast and there are many potential future directions for research. Some potential future directions include the development of new methods for the synthesis of 3-Bromopyruvic acid, the use of 3-Bromopyruvic acid as a tool for drug discovery, the study of the mechanism of action of 3-Bromopyruvic acid, the study of the biological activities of 3-Bromopyruvic acid, and the study of the pharmacodynamics of 3-Bromopyruvic acid. Additionally, 3-Bromopyruvic acid could be used to study the effects of various compounds on the cardiovascular system, the nervous system, the immune system, the metabolism, the endocrine system, and the reproductive system. Finally, 3-Bromopyruvic acid could be used as a tool to study the biochemical and physiological effects of various compounds on cells.

Safety and Hazards

生化学分析

Biochemical Properties

3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of 3-Bromopyruvic acid is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by 3-Bromopyruvic acid . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .

Cellular Effects

3-Bromopyruvic acid has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .

Molecular Mechanism

3-Bromopyruvic acid exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .

Dosage Effects in Animal Models

In animal models, the effects of 3-Bromopyruvic acid vary with different dosages. For instance, 3-Bromopyruvic acid treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

3-Bromopyruvic acid is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .

Transport and Distribution

3-Bromopyruvic acid is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects

Subcellular Localization

Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .

特性

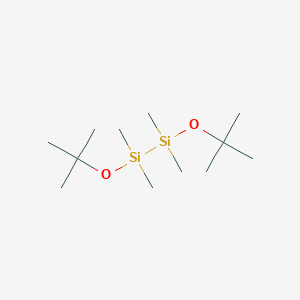

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Bromopyruvic acid involves the bromination of pyruvic acid using a brominating agent.", "Starting Materials": [ "Pyruvic acid", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Mix pyruvic acid with acetic acid and add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Quench the reaction with hydrogen peroxide to destroy any excess bromine.", "Extract the product with an organic solvent and purify by recrystallization." ] } | |

CAS番号 |

1113-59-3 |

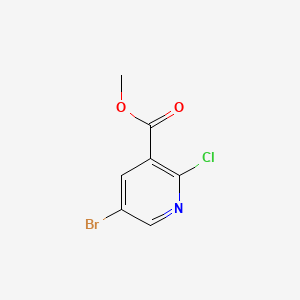

分子式 |

C3H2BrO3- |

分子量 |

165.95 g/mol |

IUPAC名 |

3-bromo-2-oxopropanoate |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |

InChIキー |

PRRZDZJYSJLDBS-UHFFFAOYSA-M |

SMILES |

C(C(=O)C(=O)O)Br |

正規SMILES |

C(C(=O)C(=O)[O-])Br |

その他のCAS番号 |

1113-59-3 |

ピクトグラム |

Corrosive |

同義語 |

3-bromopyruvate 3-bromopyruvic acid bromopyruvate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。